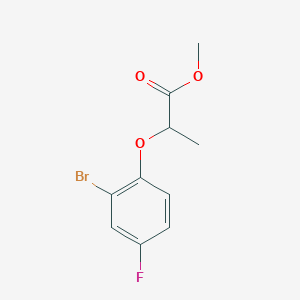
2-ブロモ-4-フルオロフェノキシ)プロパン酸メチル
説明
Methyl 2-(2-bromo-4-fluorophenoxy)propanoate is a useful research compound. Its molecular formula is C10H10BrFO3 and its molecular weight is 277.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(2-bromo-4-fluorophenoxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2-bromo-4-fluorophenoxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗てんかん薬の合成
2-ブロモ-4-フルオロフェノキシ)プロパン酸メチル: is utilized in the synthesis of anticonvulsant drugs . These medications are critical for treating conditions such as epilepsy. The compound serves as a key building block, allowing for the introduction of necessary functional groups to ensure the desired pharmacological activity.
生物活性
Methyl 2-(2-bromo-4-fluorophenoxy)propanoate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.
Chemical Structure and Properties
Methyl 2-(2-bromo-4-fluorophenoxy)propanoate has the following chemical characteristics:
- Molecular Formula : C11H12BrF O3
- Molecular Weight : 287.12 g/mol
- Functional Groups : Ester, bromine, and fluorine substituents
The presence of bromine and fluorine atoms in its structure enhances its reactivity and biological properties. These halogens are known to influence the compound's interaction with biological systems, potentially leading to significant pharmacological effects.
Target Sites
The biological activity of methyl 2-(2-bromo-4-fluorophenoxy)propanoate is primarily attributed to its ability to interact with specific biological targets:
- Enzymes : The compound may inhibit or activate key enzymes involved in metabolic pathways.
- Receptors : It can modulate receptor activity, influencing various signaling pathways within cells.
Mode of Action
The compound's mode of action includes:
- Enzyme Inhibition : By binding to active sites on enzymes, it can block biochemical pathways essential for cellular function.
- Gene Expression Modulation : It may alter gene expression profiles, impacting cellular metabolism and proliferation.
Cytotoxicity and Anticancer Potential
Research indicates that methyl 2-(2-bromo-4-fluorophenoxy)propanoate exhibits cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds with similar structures can induce apoptosis in tumor cells, suggesting potential anticancer properties. The compound's ability to affect cell signaling pathways may contribute to its efficacy as an anticancer agent .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| FaDu Hypopharyngeal | 5.0 | Induces apoptosis |
| MCF-7 Breast Cancer | 7.5 | Cytotoxic effects |
| A549 Lung Cancer | 6.0 | Inhibits cell proliferation |
Pharmacokinetics
Understanding the pharmacokinetic profile of methyl 2-(2-bromo-4-fluorophenoxy)propanoate is crucial for evaluating its therapeutic potential:
- Absorption : The compound's lipophilicity due to halogen substituents may enhance its absorption in biological systems.
- Distribution : Its molecular size and structure influence how well it distributes throughout tissues.
- Metabolism : The metabolic pathways involved in the breakdown of this compound can affect its bioavailability and efficacy.
- Excretion : Understanding how the compound is eliminated from the body is essential for determining dosing regimens.
Case Studies
-
Anticancer Activity Study
- A study evaluated the effects of methyl 2-(2-bromo-4-fluorophenoxy)propanoate on human cancer cell lines. Results indicated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutic agents, suggesting its potential as a lead compound for drug development.
-
Enzyme Inhibition Research
- Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer metabolism. The results demonstrated a strong inhibitory effect on key metabolic enzymes, supporting its role as a potential therapeutic agent.
特性
IUPAC Name |
methyl 2-(2-bromo-4-fluorophenoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-6(10(13)14-2)15-9-4-3-7(12)5-8(9)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVOILWRTAIJHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















